2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
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Overview
Description
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-: is a versatile chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is also known by other names such as Jasmine lactone and cis-Jasmin lactone . This compound is characterized by a six-membered ring with a ketone group (2H-Pyran-2-one) and a five-carbon chain with a double bond (2-pentenyl) attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hydroxy-7(Z)-decenoic acid . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the pentenyl chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic pathways . The compound may also inhibit the synthesis of key biomolecules, leading to the inhibition of fungal growth and proliferation .
Comparison with Similar Compounds
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- can be compared with other similar compounds such as:
7-decen-5-olide: Another lactone with a similar structure but different chain length.
trans-7-decen-5-olide: A stereoisomer with a trans configuration.
2H-Pyran-2-one, tetrahydro-6-tridecyl-: A compound with a longer alkyl chain.
The uniqueness of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- lies in its specific structural features and the presence of a pentenyl chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
34686-71-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-pent-2-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
XPPALVZZCMPTIV-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CC1CCCC(=O)O1 |
SMILES |
CCC=CCC1CCCC(=O)O1 |
Canonical SMILES |
CCC=CCC1CCCC(=O)O1 |
density |
0.979-0.989 |
34686-71-0 25524-95-2 |
|
physical_description |
colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odou |
solubility |
soluble in alcohol and ether; insoluble in water and fat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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